molecular formula C12H9ClO B3053439 2-Chloro-2'-hydroxybiphenyl CAS No. 53824-24-1

2-Chloro-2'-hydroxybiphenyl

Cat. No. B3053439
CAS RN: 53824-24-1
M. Wt: 204.65 g/mol
InChI Key: LVAADBWJTFTPOP-UHFFFAOYSA-N
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Description

2-Chloro-2’-hydroxybiphenyl is an organic compound with the molecular formula C12H9ClO. It is achiral, with no defined stereocenters or E/Z centers . It is also known by other systematic names such as 2’-Chloro-2-biphenylo .


Molecular Structure Analysis

The molecular weight of 2-Chloro-2’-hydroxybiphenyl is 204.652 . The compound is achiral, meaning it does not have a non-superimposable mirror image . The molecular structure can be represented by the SMILES string OC1=C(C=CC=C1)C2=C(Cl)C=CC=C2 .


Physical And Chemical Properties Analysis

Organochlorine compounds, including 2-Chloro-2’-hydroxybiphenyl, typically have higher boiling and melting points compared to related hydrocarbons. They are also denser than water due to the higher atomic weight of chlorine versus hydrogen .

Scientific Research Applications

1. Environmental Biodegradation

Research has shown that chlorinated hydroxybiphenyls, including compounds like 2-Chloro-2'-hydroxybiphenyl, are of significant interest due to their environmental impact and the need for effective biodegradation methods. Laccases from white-rot fungi, such as Pycnoporus cinnabarinus and Myceliophthora thermophila, have been investigated for their ability to transform chlorinated hydroxybiphenyls. These studies reveal the oxidative dechlorination and formation of quinoid and hydroquinoid derivatives, indicating a potential pathway for environmental remediation of these compounds (Kordon, Mikolasch, & Schauer, 2010).

2. Photolytic Transformations

In the context of environmental science, the photolytic behavior of chlorinated hydroxybiphenyls, including 2-Chloro-2'-hydroxybiphenyl, has been a topic of interest. Studies have examined the photolysis of such compounds in aqueous solutions, revealing insights into the mechanisms that could influence their environmental fate. This includes understanding how these compounds interact with light and undergo chemical transformations, which is crucial for assessing their long-term environmental impact and degradation processes (Zhang et al., 2020).

3. Chemical Analysis Techniques

2-Chloro-2'-hydroxybiphenyl has been utilized in developing analytical methods for studying complex organic molecules like lignins. One such application involves using reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for the quantitative NMR analysis of hydroxyl groups in lignins, showcasing its role in enhancing our understanding of complex organic materials (Granata & Argyropoulos, 1995).

Future Directions

Phenol derivatives, including 2-Chloro-2’-hydroxybiphenyl, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Therefore, future research may focus on developing innovative synthetic methods and exploring new applications for these compounds.

properties

IUPAC Name

2-(2-chlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAADBWJTFTPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602528
Record name 2'-Chloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2'-hydroxybiphenyl

CAS RN

53824-24-1
Record name 2-Chloro-2'-hydroxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053824241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Chloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-2'-HYDROXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8M269W6TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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